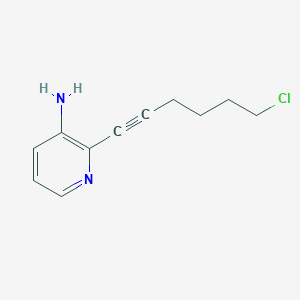

2-(6-Chlorohex-1-ynyl)pyridin-3-amine

Description

2-(6-Chlorohex-1-ynyl)pyridin-3-amine is a pyridine derivative characterized by a pyridin-3-amine core substituted at the 2-position with a 6-chlorohex-1-ynyl chain.

Properties

Molecular Formula |

C11H13ClN2 |

|---|---|

Molecular Weight |

208.69 g/mol |

IUPAC Name |

2-(6-chlorohex-1-ynyl)pyridin-3-amine |

InChI |

InChI=1S/C11H13ClN2/c12-8-4-2-1-3-7-11-10(13)6-5-9-14-11/h5-6,9H,1-2,4,8,13H2 |

InChI Key |

HCKKYWVHOXYZGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C#CCCCCCl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural similarities with 2-(6-Chlorohex-1-ynyl)pyridin-3-amine:

2.4 Physicochemical Properties

- Solubility : The alkyne in this compound may reduce solubility compared to sulfonyl-containing analogs (), which benefit from polar groups .

- Stability : Chloro substituents (as in and ) enhance stability but may increase toxicity risks, whereas trifluoroethyl groups () improve metabolic resistance .

Key Research Findings

- Substituent Impact : Alkyne chains (e.g., in ) offer modularity for further functionalization, whereas halogen and sulfonyl groups prioritize target binding .

- Selectivity Trends : Bulky substituents (e.g., methylsulfonylphenyl in ) enhance enzyme selectivity, suggesting that the chlorohexynyl group’s length and flexibility could be optimized for specific applications .

Preparation Methods

General Reaction Framework

The Sonogashira coupling between 3-amino-2-halopyridine (halogen = Br, I) and 6-chlorohex-1-yne is the most widely reported method. The reaction proceeds via a Pd/Cu co-catalytic system under inert conditions:

Reaction Scheme:

Substrate Preparation and Modifications

Synthesis of 3-Amino-2-bromopyridine

The pyridine precursor is typically synthesized via:

Synthesis of 6-Chlorohex-1-yne

Two routes are documented:

-

From 6-chlorohexanol : Tosylation with TsCl/pyridine, followed by elimination with KOtBu (yield: 82%).

-

Alkyne elongation : Reaction of 1-chloro-4-pentyne with ethylene oxide under Grignard conditions (yield: 70%).

Alternative Methodologies

Copper-Free Sonogashira Coupling

A Pd nanoparticle-catalyzed system (Pd NPs/C) in water achieves 60–70% yield at 80°C, avoiding CuI but requiring higher Pd loading (5 mol%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time from hours to minutes, though yields remain comparable (75–80%).

Challenges and Side Reactions

Q & A

Q. What synergistic effects arise when combining this compound with other bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.